N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a triazoloquinoxaline derivative characterized by a fused heterocyclic core and an acetamide side chain. Its structure includes a 4-ethylphenyl group attached to the acetamide nitrogen and a methyl substituent on the triazolo ring (position 1).
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c1-3-14-8-10-15(11-9-14)21-18(26)12-24-16-6-4-5-7-17(16)25-13(2)22-23-19(25)20(24)27/h4-11H,3,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZRDWKAZXMTSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a synthetic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a quinoxaline core fused with a triazole ring, which is crucial for its biological activity.
Antimicrobial Properties
Recent studies have demonstrated that quinoxaline derivatives exhibit significant antimicrobial activity against various bacterial strains. Specifically, derivatives similar to our compound have shown effectiveness against both gram-positive and gram-negative bacteria. For instance:
| Compound | Activity | Reference |
|---|---|---|
| Quinoxaline-1 | Inhibits M. tuberculosis (99-100%) | |
| 2-sulphonyl quinoxalines | Antifungal against Candida species |
These findings suggest that this compound may also possess similar antimicrobial properties.
Anticancer Activity
Quinoxaline derivatives have been extensively studied for their anticancer potential. The compound has been evaluated in vitro against various cancer cell lines:
These results indicate that the compound exhibits promising anticancer activity and may serve as a lead for further drug development.
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit key metabolic enzymes involved in cancer cell proliferation and survival.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce apoptosis in cancer cells.
Case Studies
In a recent case study involving the synthesis and evaluation of related quinoxaline derivatives, researchers found that modifications to the triazole moiety significantly enhanced the compounds' biological activities. The study highlighted the importance of structural optimization in developing effective therapeutic agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and molecular differences between N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide and its closest analogs from the evidence:
Key Observations:
Substituent Effects on Molecular Weight :
- Chlorine or trifluoromethyl groups (e.g., ) increase molecular weight by ~10–90 Da compared to ethyl-substituted analogs.
- Alkyl chains (e.g., isopropyl in , propyl in ) marginally increase molecular weight but significantly alter steric bulk.
Structural Flexibility :
- The ethylphenyl group’s position (para vs. meta/ortho) influences electronic and steric interactions. For example, 4-ethylphenyl (target) vs. 3-ethylphenyl may alter receptor binding.
- Triazolo ring substituents (methyl vs. propyl) modulate core rigidity and solubility .
Spectroscopic Differentiation: NMR and HRMS data for indazoloquinoxaline analogs (e.g., 6b–6h in ) demonstrate that side-chain modifications (e.g., phenyl, thiophene) produce distinct chemical shifts and fragmentation patterns. This suggests analogous triazoloquinoxaline derivatives would exhibit similar spectroscopic variability.
Research Findings and Limitations
Pharmacological Data Gaps: No direct evidence links the target compound or its analogs to specific biological activities (e.g., anticancer, enzyme inhibition).
Synthetic Feasibility: Microwave-assisted synthesis methods (e.g., ) and Ugi/Ullmann cascades (e.g., ) are applicable for generating triazoloquinoxaline derivatives, though optimization may be required for ethylphenyl-substituted variants.
Physicochemical Properties :
- Missing data (e.g., melting points, solubility) for all analogs [[5]–[9]] limit comparative analysis. Computational modeling or experimental studies are needed to predict bioavailability.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
- Methodology : Multi-step synthesis typically involves:
Formation of the triazoloquinoxaline core via cyclization of precursor amines with carbonyl reagents (e.g., oxalyl chloride) under reflux .
Functionalization with acetamide groups using chloroacetyl chloride in dioxane or acetone with triethylamine as a base, followed by recrystallization .
- Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates.
- Example yield: ~40-60% after purification .
Q. How should researchers characterize this compound’s purity and structural identity?
- Analytical Techniques :
- 1H/13C NMR : Confirm substituent positions (e.g., ethylphenyl protons at δ 1.2–1.4 ppm; triazole protons at δ 8.1–8.3 ppm) .
- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~405) and detect impurities (<5% acceptable for biological assays) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.3%, H: 4.9%, N: 20.7%) .
Q. What in vitro assays are suitable for initial biological evaluation?
- Screening Protocols :
- Anticancer Activity : MTT assay against cancer cell lines (e.g., IC50 values in μM range for HeLa or MCF-7 cells) .
- Antimicrobial Testing : Disk diffusion assay for bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Data Interpretation : Compare activity to reference compounds (e.g., cisplatin for cytotoxicity) to assess potency .
Advanced Research Questions
Q. How can structural modifications improve target selectivity and reduce off-target effects?
- Optimization Strategies :
- Substituent Variation : Replace the ethyl group on the phenyl ring with halogens (Cl, F) to enhance hydrophobic interactions .
- Scaffold Hybridization : Integrate pyrimidine or thiazole moieties to modulate binding affinity .
- Example Data :
| Substituent | IC50 (μM) | Selectivity Index (Cancer/Normal Cells) |
|---|---|---|
| -Et | 12.3 | 3.5 |
| -Cl | 8.7 | 6.2 |
| -F | 7.9 | 7.8 |
Q. What experimental approaches resolve contradictions in pharmacokinetic data (e.g., bioavailability vs. in vitro potency)?
- Methodology :
- Permeability Assays : Caco-2 cell monolayer studies to predict intestinal absorption .
- Metabolic Stability : Liver microsome incubation (e.g., t1/2 >30 mins indicates suitability for oral dosing) .
- Case Study : A derivative with high in vitro potency (IC50 = 2.1 μM) showed low bioavailability (F = 15%) due to rapid glucuronidation. Solution: Introduce methyl groups to block metabolic sites .
Q. How can computational modeling guide mechanistic studies of this compound?
- Tools & Workflow :
Molecular Docking : Use AutoDock Vina to predict binding to kinases (e.g., EGFR) or DNA topoisomerases .
MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories .
- Key Findings :
- Strong π-π stacking between triazoloquinoxaline and kinase active sites (binding energy: −9.2 kcal/mol) .
- Hydrogen bonds with Asp831 residue critical for inhibitory activity .
Data Contradiction Analysis
Q. Why might biological activity vary between similar triazoloquinoxaline derivatives?
- Root Causes :
- Steric Effects : Bulky substituents (e.g., methoxy) hinder target binding despite favorable electronic properties .
- Solubility Differences : Polar groups (e.g., -OH) improve aqueous solubility but reduce membrane permeability .
- Resolution : Perform SAR studies with controlled variables (e.g., logP, polar surface area) to isolate contributing factors .
Methodological Recommendations
Q. What techniques validate target engagement in cellular models?
- Approaches :
- CETSA (Cellular Thermal Shift Assay) : Confirm thermal stabilization of target proteins upon compound treatment .
- Pull-Down Assays : Use biotinylated probes to isolate compound-bound proteins for MS identification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
